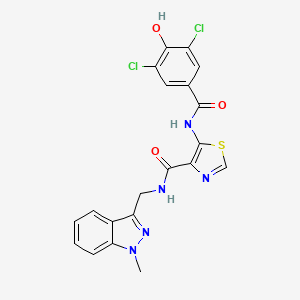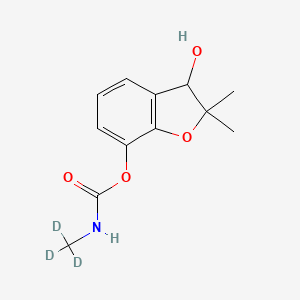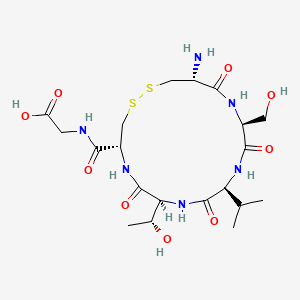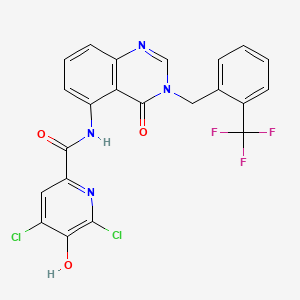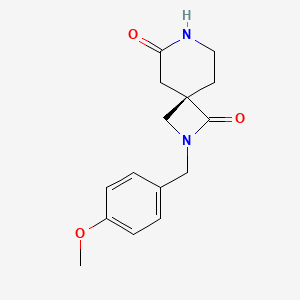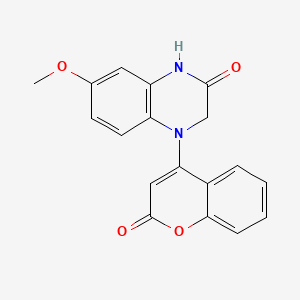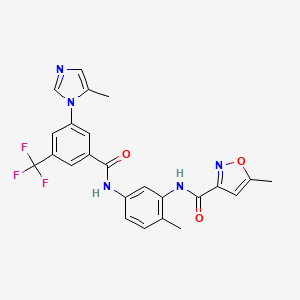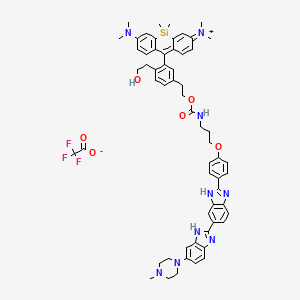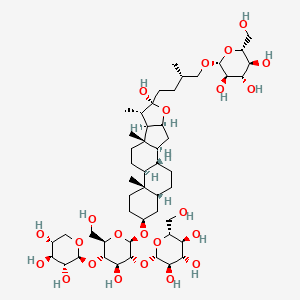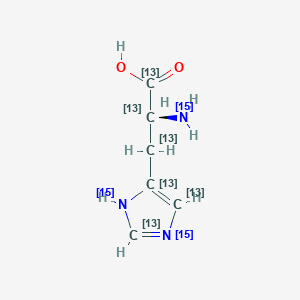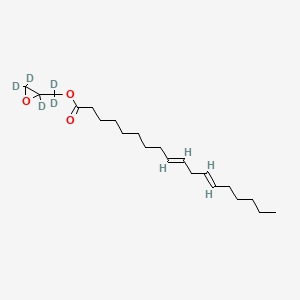
(E/Z)-Glycidyl Linoleate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E/Z)-Glycidyl Linoleate-d5 is a deuterated derivative of glycidyl linoleate, where five hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Glycidyl Linoleate-d5 typically involves the epoxidation of linoleic acid followed by deuteration. The reaction conditions often include the use of peracids or other oxidizing agents to form the epoxide ring. Deuteration is achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction environments, and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E/Z)-Glycidyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(E/Z)-Glycidyl Linoleate-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (E/Z)-Glycidyl Linoleate-d5 involves its interaction with various molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of adducts with proteins, nucleic acids, and other biomolecules. This can affect cellular processes and pathways, making it a valuable tool in studying biochemical reactions and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl Linoleate: The non-deuterated form of the compound.
Ethyl Linoleate-d5: Another deuterated derivative of linoleic acid.
Glycidyl Oleate: An epoxidized derivative of oleic acid.
Uniqueness
(E/Z)-Glycidyl Linoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study the compound’s behavior and interactions in detail.
Propriétés
Formule moléculaire |
C21H36O3 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6+,10-9+/i18D2,19D2,20D |
Clé InChI |
LOGTZDQTPQYKEN-SVNPZQPTSA-N |
SMILES isomérique |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)[2H] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


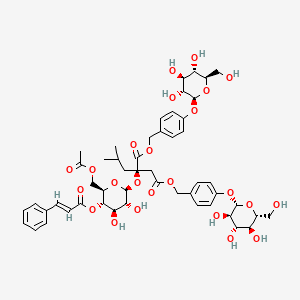

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
